Mefenpyr-diethyl
Overview
Description
Mefenpyr-diethyl is a herbicide safener . It is used for post-emergence control of selective grass weeds affecting crops such as wheat, rye, and spring barley . It has no herbicidal activity and has a low aqueous solubility, is relatively volatile, and has a low potential for groundwater leaching .
Synthesis Analysis
Mefenpyr-diethyl can be synthesized via a sustainable electrochemical method . This method uses a simple undivided electrolysis cell with non-hazardous aqueous sodium iodide as a supporting electrolyte and mediator . The target compound is synthesized via the (E)- or (Z)-hydrazone . Environmentally benign solvents or solvent-free conditions ensure a sustainable process and excellent recycling of the excess reagents .
Molecular Structure Analysis
The molecular formula of Mefenpyr-diethyl is C16H18Cl2N2O4 .
Chemical Reactions Analysis
Mefenpyr-diethyl is synthesized via the (E)- or (Z)-hydrazone . In the presence of mefenpyr-diethyl, the tolerance of Tausch’s goatgrass (Aegilops tauschii Coss.) to mesosulfuron-methyl significantly increased . This phenomenon may lead to overuse of mesosulfuron-methyl and weed resistance evolution in field conditions .
Physical And Chemical Properties Analysis
The molecular weight of Mefenpyr-diethyl is 373.23 . The percent composition is C 51.49%, H 4.86%, Cl 19.00%, N 7.51%, O 17.15% .
Scientific Research Applications
Growth Stimulation in Plants
Mefenpyr-diethyl, primarily used as a safener in cereal plants, shows a stimulatory action on various plants like soybean, wheat, and signal grass. Studies have found that it can increase the number of tillers in wheat, height in soybean plants, and also enhance dry matter and lipid content in these plants, indicating its potential for growth promotion (Bianchi et al., 2020).
Safening Effect on Grasses
Research on mefenpyr-diethyl's role as a safener for haloxyfop-methyl in bahiagrass revealed that it lowers phytotoxicity and preserves plant health and growth when exposed to herbicides. The study highlights its protective response in maintaining plant height, dry biomass, and electron transport rate (Dias et al., 2021).
Impact on Glutathione S-Transferase in Barley
Mefenpyr-diethyl has been shown to increase the activity of glutathione S-transferase (GST) in barley, a key enzyme involved in detoxification processes. This suggests its role in enhancing the plant's ability to withstand herbicidal stress (Scalla & Roulet, 2002).
Herbicide Detoxification in Wheat
Studies reveal that mefenpyr-diethyl can mitigate the phytotoxic effects of herbicides like mesosulfuron-methyl on wheat. This is crucial for maintaining wheat health and productivity in fields treated with herbicides (Yuan et al., 2021).
Influencing Sulfur Metabolism and Iron Content in Barley
Research indicates that mefenpyr-diethyl can activate sulfur metabolism in barley under iron deficiency, thereby influencing iron content in the plants. This points towards its potential in improving plant nutrition and health (Bartucca et al., 2017).
Solubility and Physical Properties
Studies on the solubility and melting behavior of mefenpyr-diethyl provide essential information for its application in agricultural practices. Understanding its physical and chemical properties is vital for effective usage and formulation (Kort et al., 2017).
Safety And Hazards
Mefenpyr-diethyl is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCOAPTHCZZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037564 | |
Record name | Mefenpyr-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mefenpyr-diethyl | |
CAS RN |
135590-91-9 | |
Record name | Mefenpyr-diethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefenpyr-diethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefenpyr-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEFENPYR-DIETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.